L-Tyrosine ethyl ester hydrochloride

Overview

Description

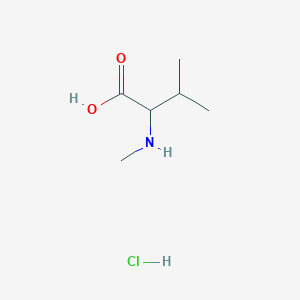

L-Tyrosine Ethylester Monohydrochloride: is a derivative of the amino acid L-tyrosine. It is commonly used in biochemical research and pharmaceutical applications. This compound is known for its role as a prodrug, which means it can be converted into an active drug within the body. L-Tyrosine Ethylester Monohydrochloride is particularly valued for its enhanced solubility and stability compared to its parent amino acid, L-tyrosine .

Mechanism of Action

Target of Action

L-Tyrosine ethyl ester hydrochloride is a derivative of the amino acid L-Tyrosine . The primary targets of L-Tyrosine are the cells that utilize this amino acid in the synthesis of proteins. It is also the precursor of several bioactive compounds, including epinephrine, thyroid hormones, and melanin .

Mode of Action

This compound acts as a prodrug for L-Tyrosine . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug. In this case, this compound is hydrolyzed in the body to produce L-Tyrosine . This process allows for a more controlled release of L-Tyrosine, potentially leading to more stable levels of the amino acid in the body .

Biochemical Pathways

L-Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed in the gastrointestinal tract. The rate of hydrolysis of this compound to L-Tyrosine is also an important factor in its bioavailability .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds that can interact with this compound or its hydrolysis products may also influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

L-Tyrosine ethyl ester hydrochloride plays a role in biochemical reactions as a prodrug for L-tyrosine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in crosslinking studies and as a substrate for the detection, differentiation, and characterization of various proteases and esterases .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a prodrug for L-tyrosine . It can influence cell function by replenishing catecholamine levels in the brain, which can become depleted under stressful conditions . This can help to prevent declined cognitive function under stressful, cognitively demanding conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its conversion to L-tyrosine . This conversion involves hydrolysis, which is relatively slow for short linear chains like ethyl esters . This makes this compound a useful lipophilic prodrug candidate for the slow release of L-Tyr at a targeted site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been found to be very stable, with a sample of L-Tyrosine methyl ester (a similar compound) remaining stable even after 28 years stored at room temperature . Its hydrolysis rate is relatively low, suggesting that it could have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of L-Tyrosine . It is metabolized to produce catecholamines such as dopamine and norepinephrine . These catecholamines play crucial roles in various physiological processes, including neurotransmission and the regulation of mood .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its lipophilic nature and its role as a prodrug for L-Tyrosine

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its role as a prodrug for L-Tyrosine, it is likely to be localized where L-Tyrosine and its metabolic products are needed, such as in the cytosol for protein synthesis and in synaptic vesicles for neurotransmitter production .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tyrosine Ethylester Monohydrochloride can be synthesized through the esterification of L-tyrosine with ethanol in the presence of hydrogen chloride. The reaction typically involves the following steps:

- Dissolve L-tyrosine in anhydrous ethanol.

- Add hydrogen chloride gas to the solution to form the ethyl ester.

- The reaction mixture is then refluxed to complete the esterification process.

- The product is purified by crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of L-Tyrosine Ethylester Monohydrochloride follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as recrystallization and chromatography to meet pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine Ethylester Monohydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield L-tyrosine and ethanol.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products Formed:

Hydrolysis: L-tyrosine and ethanol.

Oxidation: Quinones and other oxidized derivatives.

Substitution: A wide range of substituted tyrosine derivatives depending on the reagents used.

Scientific Research Applications

L-Tyrosine Ethylester Monohydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for L-tyrosine.

Industry: Utilized in the production of peptide hormones, antibiotics, and other pharmaceuticals

Comparison with Similar Compounds

L-Tyrosine Methyl Ester: Another ester derivative of L-tyrosine with similar properties but different solubility and stability profiles.

L-Tyrosine Benzyl Ester: Known for its use in specific biochemical applications.

L-Dopa Esters: Used in the treatment of Parkinson’s disease and have different pharmacological properties

Uniqueness: L-Tyrosine Ethylester Monohydrochloride is unique due to its balance of solubility, stability, and ease of conversion to L-tyrosine. This makes it particularly useful as a prodrug and in various pharmaceutical applications .

Properties

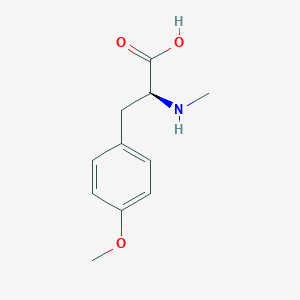

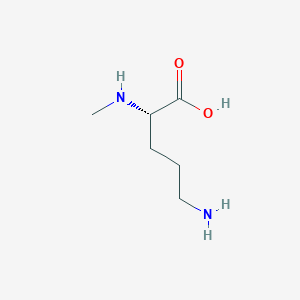

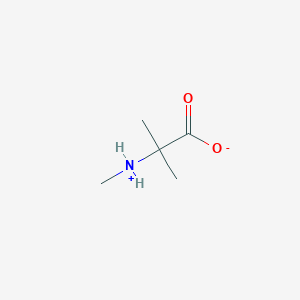

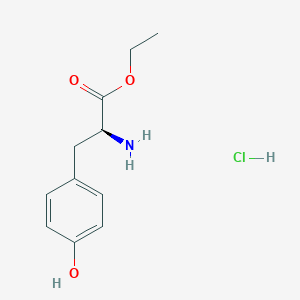

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0 | |

| Record name | L-Tyrosine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the synthesis of L-Tyrosine ethyl ester hydrochloride and its confirmation?

A1: this compound can be synthesized using two main methods []:

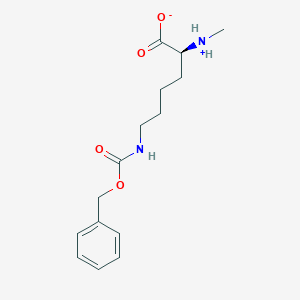

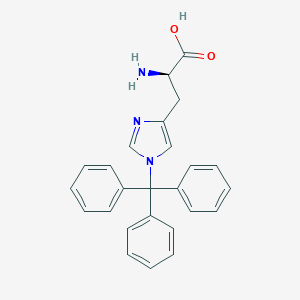

Q2: Has this compound been used to investigate protease activity?

A2: Yes, this compound, often in its N-benzoyl derivative form (N-benzoyl-L-tyrosine-ethyl ester hydrochloride, BTEE), serves as a synthetic substrate to study the activity of proteases [, ]. For instance, a neutral protease (SN 687) isolated from soil bacterium WM 122 was tested for its ability to hydrolyze BTEE. The results showed that SN 687 did not hydrolyze BTEE, suggesting a specific substrate preference for this protease [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.